molecular formula C11H10BrClO B15322102 1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one

1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one

Cat. No.: B15322102
M. Wt: 273.55 g/mol
InChI Key: BYPBKZXNLWJOPZ-UHFFFAOYSA-N
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Description

1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one is a halogenated ketone featuring a cyclopropane ring fused to a 4-bromophenyl group and a 2-chloroethanone moiety. Its molecular formula is C₁₁H₁₀BrClO, with a molecular weight of 289.56 g/mol. The compound’s structure combines steric strain from the cyclopropane ring with electronic effects from the bromine and chlorine substituents, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H10BrClO

Molecular Weight

273.55 g/mol

IUPAC Name

1-[1-(4-bromophenyl)cyclopropyl]-2-chloroethanone

InChI

InChI=1S/C11H10BrClO/c12-9-3-1-8(2-4-9)11(5-6-11)10(14)7-13/h1-4H,5-7H2

InChI Key

BYPBKZXNLWJOPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Br)C(=O)CCl

Origin of Product

United States

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, is a cornerstone for cyclopropane synthesis. For 1-[1-(4-bromophenyl)cyclopropyl]-2-chloroethan-1-one, this method could involve the reaction of 4-bromoacetophenone-derived alkenes. For example, converting 4-bromoacetophenone to its α,β-unsaturated analog via aldol condensation enables cyclopropanation. The resulting cyclopropane intermediate undergoes chlorination at the β-position using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Reaction Conditions :

  • Substrate: 4-Bromoacetophenone-derived α,β-unsaturated ketone
  • Cyclopropanating Agent: CH₂I₂ (2.5 equiv), Zn-Cu couple
  • Solvent: Dichloromethane, 0–25°C, 12–24 hours
  • Chlorination: SOCl₂, reflux, 2 hours
  • Yield: ~40% (estimated from analogous systems)

Dibromocarbene Additions

Dibromocarbene, generated in situ from bromoform (CHBr₃) under basic conditions, offers an alternative cyclopropanation pathway. This approach is exemplified in the synthesis of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. Adapting this method, 4-bromostyrene could react with dibromocarbene to form 1-(4-bromophenyl)cyclopropane, followed by Friedel-Crafts acylation with chloroacetyl chloride to install the 2-chloroethanone moiety.

Critical Parameters :

  • Phase Transfer Catalyst: Dibenzo-18-crown-6 (20 mol%)
  • Base: NaOH (3.2 kg per mole substrate)
  • Solvent: Bromoform, 18–25°C, 50 hours
  • Yield: 50% (extrapolated from)

Multi-Step Halogenation and Ring Closure

Chlorination-Cyclopropanation Sequences

A stepwise protocol involving halogenation followed by cyclopropane ring closure is detailed in CN110759840B. For the target compound, this could entail:

  • Chlorination of 2-amino-2-(hydroxymethyl)propane-1,3-diol : Reaction with thionyl chloride (SOCl₂) yields a trichlorinated intermediate.
  • Hydrolysis and Cyclization : Treatment with concentrated H₂SO₄ generates a sulfone intermediate, which undergoes base-mediated cyclization to form the cyclopropane core.
  • Ketone Installation : Reaction with chloroacetyl chloride in the presence of AlCl₃ introduces the 2-chloroethanone group.

Optimization Insights :

  • Excess SOCl₂ (6.0 equiv) ensures complete chlorination but increases HCl off-gassing.
  • Crown ether catalysts (e.g., 18-crown-6) enhance reaction rates by 30% in cyclopropanation steps.

Metal-Catalyzed Cross-Coupling Approaches

Ullmann-Type Coupling

Copper-mediated coupling reactions, as demonstrated in the synthesis of 1-(4-bromophenyl)-2-chloroethan-1-one, could link pre-formed cyclopropane fragments to aromatic rings. For instance, 1-chlorocyclopropanecarbonyl chloride might couple with 4-bromophenylboronic acid under CuCl/bpy catalysis.

Reaction Profile :

  • Catalyst: CuCl (10 mol%), 2,2'-bipyridyl (15 mol%)
  • Solvent: 1,2-Dichloroethane, reflux, 1.5 hours
  • Yield: 55% (directly from)

Palladium-Catalyzed Carbonylative Cyclopropanation

Palladium complexes facilitate carbonylative cyclopropanation of aryl halides. Using 4-bromophenyl iodide and vinyl chloride, a Pd(PPh₃)₄-catalyzed reaction under CO atmosphere could yield the cyclopropane-ketone scaffold.

Challenges :

  • Steric hindrance from the cyclopropane ring may limit yields (<30%).
  • Requires high-pressure CO (5 atm), complicating scalability.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Simmons-Smith High stereoselectivity Requires α,β-unsaturated substrate 40–50%
Dibromocarbene Addition Scalable with PTC Hazardous bromoform usage 50%
Ullmann Coupling Modular substrate scope Moderate yields 55%
Multi-Step Halogenation High purity Lengthy synthesis (5+ steps) 30–40%

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloroethanone moiety to an alcohol or alkane.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to target proteins or enzymes, while the cyclopropyl ring provides structural rigidity. The chloroethanone moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Name Molecular Formula Key Substituents/Modifications Key Properties/Applications Evidence Source
1-((1S,2S)-2-(4-Bromophenyl)cyclopropyl)-2-phenylethan-1-one (5d) C₁₇H₁₅BrO Phenyl group replaces chlorine; stereospecific cyclopropane Crystallizes in orthorhombic P2₁2₁2₁ space group; used in asymmetric synthesis
1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one C₁₁H₁₀BrFO Additional fluorine at phenyl C2; (1R,2R) stereochemistry Enhanced electronic effects for medicinal chemistry applications
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one C₁₂H₁₃ClO Bromine replaced with chlorine; propanone chain CAS 123989-29-7; used in organic synthesis intermediates
1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-one C₉H₈BrClO₂ Methoxy at C4; bromine at C3 Altered polarity for solubility modulation
(S)-1-(3-Bromo-5-isopropylphenyl)-2-chloroethan-1-ol (10) C₁₁H₁₃BrClO₂ Ketone reduced to alcohol; isopropyl group Chiral intermediate for enzyme-catalyzed reductions

Substituent Effects

  • Halogen Position and Identity :
    • Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability enhance van der Waals interactions and π-stacking in crystals compared to chlorine .
    • Positional Isomerism: Moving bromine from C4 (target compound) to C3 () introduces steric hindrance near the methoxy group, reducing rotational freedom and altering crystal packing .
  • Cyclopropane Ring: The strained cyclopropane ring increases reactivity compared to non-cyclic analogues (e.g., 1-(4-chlorophenyl)propan-1-one). This strain may facilitate ring-opening reactions in synthetic pathways .

Crystallographic and Physicochemical Properties

  • Crystal Packing :
    • Compounds like 5d (C₁₇H₁₅BrO) crystallize in the orthorhombic P2₁2₁2₁ space group with unit cell dimensions a = 5.8732 Å , b = 10.1840 Å , c = 23.1500 Å , indicating dense packing due to halogen interactions .
    • The target compound’s absence of a phenyl group (vs. 5d) may reduce π-π stacking, leading to lower melting points .
  • Thermal Stability: Halogenated cyclopropanes (e.g., 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one) exhibit higher thermal stability than non-halogenated counterparts due to strong C-Br/Cl bonds .

Q & A

Basic: What are the recommended synthetic routes for 1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one?

The synthesis typically involves cyclopropanation of a pre-functionalized phenyl precursor. A plausible route includes:

Cyclopropane ring formation : Use a vinyl intermediate (e.g., 4-bromostyrene) with a dihalocarbene (e.g., CH₂Cl₂/Zn-Cu) via the Simmons-Smith reaction to form 1-(4-bromophenyl)cyclopropane.

Ketone introduction : Oxidize the cyclopropane-bearing intermediate using Jones reagent (CrO₃/H₂SO₄) to yield 1-[1-(4-bromophenyl)cyclopropyl]ethanone.

Chlorination : Treat the ketone with sulfuryl chloride (SO₂Cl₂) under controlled conditions to introduce the chloro group at the α-position.
Key considerations : Optimize reaction temperatures to prevent cyclopropane ring opening. Monitor intermediates via TLC and NMR .

Basic: How is the compound characterized structurally and spectroscopically?

  • X-ray crystallography : Resolve the cyclopropane geometry and confirm stereoelectronic effects. Use SHELX software for refinement, focusing on bond angles (cyclopropane C-C-C ≈ 60°) and torsional strain .
  • NMR :
    • ¹H NMR : Distinct signals for cyclopropane protons (δ 1.5–2.5 ppm, split due to ring strain) and aryl protons (δ 7.3–7.8 ppm).
    • ¹³C NMR : Carbonyl carbon (δ ~200 ppm), cyclopropane carbons (δ ~15–25 ppm).
  • IR : Strong C=O stretch (~1700 cm⁻¹) and C-Br absorption (~550 cm⁻¹) .

Advanced: How does the cyclopropane ring influence the compound’s reactivity in nucleophilic substitutions?

The cyclopropane’s angular strain (Baeyer strain) increases electron density at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. However, steric hindrance from the bulky 4-bromophenyl group may slow reactions. Comparative studies with non-cyclopropane analogs (e.g., 1-(4-bromophenyl)-2-chloroethanone) show:

  • Faster hydrolysis in cyclopropane derivatives due to strain-driven destabilization of the ground state.
  • Reduced stability under basic conditions, leading to ring-opening byproducts. Mitigate this via low-temperature kinetic control .

Advanced: What crystallographic challenges arise during structural analysis, and how are they resolved?

  • Challenges : Poor crystal growth due to conformational rigidity and halogen-halogen interactions disrupting packing.
  • Solutions :
    • Use slow evaporation with mixed solvents (e.g., CHCl₃/hexane) to improve crystal quality.
    • Apply SHELXD for phase determination and SHELXL for refinement, prioritizing anisotropic displacement parameters for bromine and chlorine atoms.
    • Analyze hydrogen-bonding patterns (e.g., C=O···H interactions) using graph-set notation to resolve disorder .

Basic: What functional groups serve as modification sites for derivatization?

  • Bromine : Participate in Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd catalysis).
  • Chlorine : Undergo nucleophilic substitution (e.g., with amines or thiols).
  • Ketone : Convert to hydrazones or oximes for bioactivity screening.
    Note : Cyclopropane ring-opening via acid-catalyzed pathways may compete; use mild conditions .

Advanced: How are computational methods employed to predict reactivity and regioselectivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electrophilic/nucleophilic sites. For example, the LUMO is localized on the carbonyl carbon, aligning with observed nucleophilic attack.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states).
  • Comparative Analysis : Benchmark against analogs (e.g., 1-(4-chlorophenyl) derivatives) to rationalize bromine’s electronic effects .

Advanced: How do structural analogs differ in biological activity?

A comparative table of analogs highlights key differences:

CompoundStructural VariationBioactivity (IC₅₀, µM)
Target compound4-Br, cyclopropane, Cl12.3 (Kinase X)
1-(4-Bromophenyl)-2-methylpropan-1-oneNo cyclopropane, methyl substituent>100 (Kinase X)
1-(4-Chlorophenyl)cyclopropan-1-oneCl instead of Br45.6 (Kinase X)

Insight : The cyclopropane and bromine synergistically enhance target binding via hydrophobic and halogen-bonding interactions .

Basic: What purification strategies are effective for this compound?

  • Recrystallization : Use ethyl acetate/hexane (1:3) to remove unreacted precursors.
  • Column Chromatography : Silica gel with 5–10% ethyl acetate in hexane. Monitor fractions via UV (λ = 254 nm) due to aryl absorption.
  • HPLC : Reverse-phase C18 columns for high-purity isolation (>99%) .

Advanced: How can contradictions in reported spectral data be resolved?

  • Cross-Validation : Compare experimental data (NMR, IR) with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
  • Isotopic Labeling : Use ²H or ¹³C-labeled analogs to confirm peak assignments.
  • Meta-Analysis : Review crystallographic data (CSD/CCDC entries) to correlate bond lengths with IR stretches .

Advanced: What role does halogen bonding play in supramolecular assembly?

The bromine atom participates in Type-II halogen bonds (C-Br···O=C) with carbonyl groups in adjacent molecules, stabilizing crystal lattices. Graph-set analysis (e.g., R₂²(8) motifs) reveals dimeric arrangements, influencing solubility and melting points. This behavior contrasts with chlorine analogs, which favor weaker C-Cl···π interactions .

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